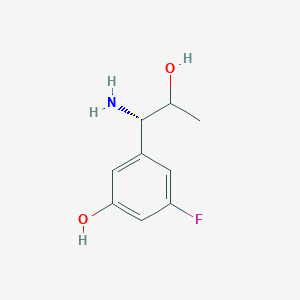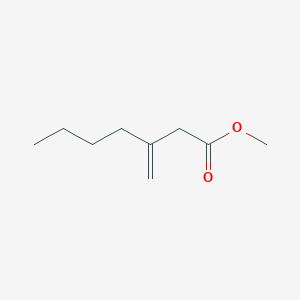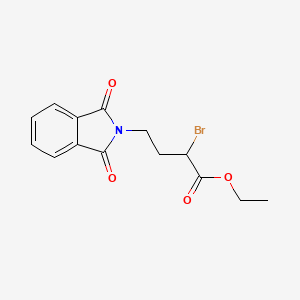
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is an organic compound with the molecular formula C14H14BrNO4. It is characterized by the presence of a bromine atom, an ethyl ester group, and a 1,3-dioxoisoindolin-2-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of phthalimide-protected gamma-aminobutyric acid (Pht-GABA) with thionyl chloride in carbon tetrachloride (CCl4). The reaction mixture is refluxed at approximately 85°C for 1 hour and 15 minutes, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of thionyl chloride and carbon tetrachloride, however, requires careful handling and adherence to safety protocols due to their hazardous nature.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs under mild conditions with the use of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or thiols.
Reduction: Products include alcohols or amines.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological studies: It is employed in studies investigating the biological activity of isoindoline derivatives.
Industrial applications: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and interactions with biological molecules. The compound can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: This compound shares the isoindoline moiety and exhibits similar reactivity and applications.
N-isoindoline-1,3-diones: These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTWETDMTSVBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)
![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)


![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)
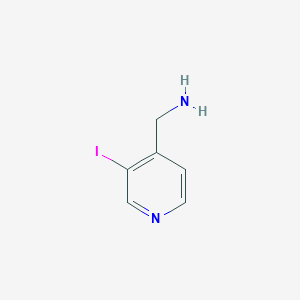
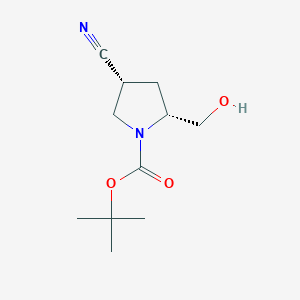
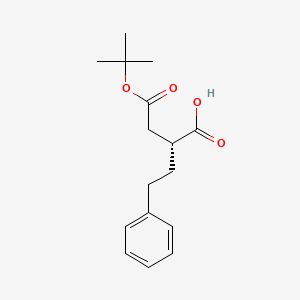
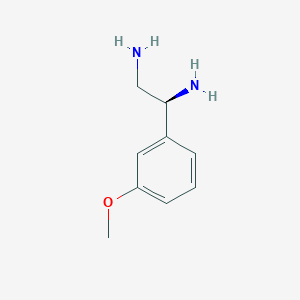
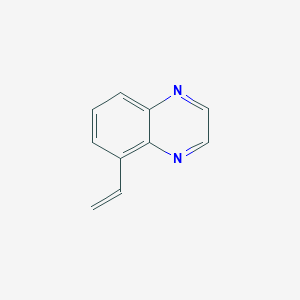
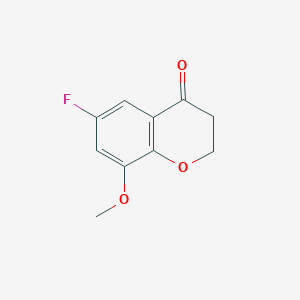
![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
